3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel-

Description

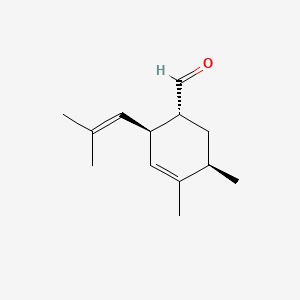

The compound 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- is a bicyclic monoterpene derivative featuring a cyclohexene backbone substituted with methyl and propenyl groups. Its stereochemistry, defined by the (1R,2R,5R)-relative configuration, significantly influences its reactivity and physical properties. For example, rel-(1R,2R,5R)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxaldehyde (CAS 49751-88-4) shares a bicyclic framework and carboxaldehyde functional group, with a boiling point of 86–89°C at 10 Torr . Such compounds are often intermediates in synthetic organic chemistry, particularly in the synthesis of fragrances or pharmaceuticals.

Properties

CAS No. |

42507-55-1 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

(1R,2R,5R)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde |

InChI |

InChI=1S/C13H20O/c1-9(2)5-12-6-10(3)11(4)7-13(12)8-14/h5-6,8,11-13H,7H2,1-4H3/t11-,12-,13+/m1/s1 |

InChI Key |

DBKJZSIBBKOBCN-UPJWGTAASA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@H](C=C1C)C=C(C)C)C=O |

Canonical SMILES |

CC1CC(C(C=C1C)C=C(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Starting Materials: Acrolein (technical grade or anhydrous) and butadiene.

- Reaction Type: Diels-Alder type cycloaddition forming the cyclohexene ring with aldehyde functionality.

- Key Conditions: Elevated temperatures (80–200 °C), increased pressure (up to 25 bar or higher), and controlled molar ratios of reactants.

Reactor Setup and Process Parameters

The process is generally carried out in a multi-stage continuous flow system consisting of:

First Circulation Reactor (Loop Reactor):

- Continuous feeding of acrolein and butadiene.

- Temperature range: 80–160 °C (preferably 100–130 °C).

- Pressure: Approximately 25 bar.

- Weight ratio of feed substances to circulating reaction mixture: 1:5 to 1:60 (commonly around 1:25).

- Product concentration after this stage: ≥50% by weight of the target aldehyde, typically 60–80%.

Second Circulation Reactor (Optional):

- Operated under similar or slightly elevated temperatures (100–200 °C).

- Further conversion increases aldehyde content to 75–95% by weight.

- Provides enhanced mixing and reaction completion.

-

- No circulation; plug flow or pipe reactor design to minimize back mixing.

- Temperature range: 100–240 °C (preferably 140–170 °C).

- Completes the reaction to achieve high purity and yield.

- Product concentration after this stage: 90–93% 3-cyclohexene-1-carboxaldehyde derivative.

- Polymer and dimer content minimized (~2% or less).

Reaction Conditions and Yields

| Parameter | Value / Range | Notes |

|---|---|---|

| Acrolein to butadiene mole ratio | 0.5:1 to 2:1 (preferably 0.9:1–1.1:1) | Stoichiometric control for selectivity |

| Temperature (loop reactors) | 80–160 °C (preferably 100–130 °C) | Controls reaction rate and selectivity |

| Temperature (secondary reactor) | 100–240 °C (preferably 140–170 °C) | Completes reaction, reduces impurities |

| Pressure | ~25 bar (can be up to 200 bar) | Maintains reactant phase and reaction kinetics |

| Conversion of acrolein | Up to 98% | High conversion efficiency |

| Yield of 3-cyclohexene-1-carboxaldehyde | >90% | High yield with minimal by-products |

| Polymer content | 1.5–3% (typically ~2%) | Low polymerization side reaction |

Process Advantages and Notes

- The use of circulation reactors allows strong back mixing, which dilutes the reactants and products precisely, improving selectivity and reducing side reactions.

- The staged reactor system ensures high conversion and yield while minimizing polymer formation.

- The reaction mixture is subsequently purified by fractional distillation under reduced pressure (e.g., 15 mmHg at 62 °C), yielding the pure aldehyde with minimal residue (<2%).

- Stabilizers such as hydroquinone (0.3%) may be added to acrolein to prevent polymerization during the process.

Detailed Example from Patent Literature

A representative example from patent US4642387A illustrates the process:

| Step | Conditions & Details | Outcome |

|---|---|---|

| Feed | 278 g acrolein (with 0.3% hydroquinone) and 296 g butadiene (mole ratio 1:1.13) per hour | Controlled feed rates for steady reaction |

| First circulation reactor | 120 °C, 25 bar, volume ~2.8 L, ratio feed to circulating mixture ~1:25 | Product contains 77.6% aldehyde |

| Second circulation reactor | 120 °C, 25 bar | Product contains 89.4% aldehyde |

| Secondary reactor | 150 °C, 25 bar, pipe reactor volume ~1.1 L | Product contains 93.6% aldehyde |

| Distillation | 15 mmHg, 62 °C | Yield: 93.7% aldehyde; residue <2% |

This example demonstrates the continuous nature of the process, the temperature and pressure control, and the high efficiency of the method.

Molecular and Structural Information

- Molecular Formula: C13H20O

- Molecular Weight: 192.30 g/mol

- IUPAC Name: (1R,2R,5R)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde

- CAS Number: 42507-55-1

- EC Number: 255-858-0

The compound features a cyclohexene ring with aldehyde substitution at position 1, methyl groups at positions 4 and 5, and a 2-methyl-1-propenyl substituent at position 2, with defined stereochemistry (1R,2R,5R).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the aldehyde group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- depends on its application:

In Organic Reactions: It acts as a reactive intermediate, participating in various chemical transformations.

In Biological Systems: If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs

The following table compares 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- with structurally related compounds:

Key Observations :

- Substituent position (3,4-dimethyl vs. 4,5-dimethyl) alters steric and electronic properties, impacting reactivity in aldol condensations or hydrogenation reactions.

- The bicyclic framework in CAS 49751-88-4 enhances thermal stability compared to monocyclic analogs .

Functional Group Analogs

Compounds sharing the carboxaldehyde group but differing in backbone structure:

Key Observations :

- Carboxamide derivatives (e.g., CAS 206537-58-8) exhibit higher molecular weights and polarity, favoring solubility in polar solvents .

- Amino-hydroxy analogs (e.g., CAS 197247-91-9) are more likely to engage in hydrogen bonding, influencing crystallization behavior .

Stereochemical Variants

Stereochemistry significantly impacts biological activity and synthetic utility:

Key Observations :

- The (1R,2R,5R)-relative configuration in the target compound may confer enantioselectivity in catalytic reactions, akin to dioxolane derivatives in .

Biological Activity

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- is an organic compound notable for its complex structure and potential biological activities. This compound features a cyclohexene ring with various substituents that may impart unique properties relevant to medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

- Molecular Formula: C13H20O

- Molar Mass: 192.30 g/mol

- CAS Number: 42507-55-1

- IUPAC Name: (1R,2R,5R)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action.

The mechanism by which 3-Cyclohexene-1-carboxaldehyde exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to 3-Cyclohexene-1-carboxaldehyde exhibit antimicrobial properties. For instance, studies on related cyclohexene derivatives have shown effectiveness against various bacterial strains. The presence of the aldehyde functional group may enhance the reactivity towards microbial targets.

Anti-inflammatory Effects

Some studies suggest that cyclohexene derivatives can exhibit anti-inflammatory properties. For example, a study demonstrated that related compounds inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of similar compounds has been investigated, indicating that they may scavenge free radicals effectively. This property is essential for developing therapeutic agents aimed at oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Cyclohexene-1-carboxaldehyde | Structure | Moderate antimicrobial activity |

| 4,5-Dimethylcyclohexene | Structure | Low antioxidant activity |

| 2-Methylcyclohexene | Structure | No significant biological activity |

The presence of multiple substituents in 3-Cyclohexene-1-carboxaldehyde enhances its versatility compared to simpler analogs.

Applications in Medicinal Chemistry

Due to its unique structure and potential biological activities, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its role in drug development is particularly noteworthy as it may lead to the creation of new therapeutic agents targeting specific diseases.

Q & A

Q. What are the recommended synthetic routes for 3-cyclohexene-1-carboxaldehyde derivatives, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis of structurally related cyclohexene carboxaldehydes often involves catalytic cyclization or aldol condensation. For example, propanedioic acid derivatives can react with α,β-unsaturated aldehydes under palladium catalysis to form cyclohexene backbones . Temperature (80–120°C) and solvent polarity (e.g., THF vs. DMF) critically impact regioselectivity and stereochemical purity. For stereocontrol, chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) are recommended. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradients) isolates diastereomers .

Q. How can researchers verify the structural integrity and stereochemistry of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Key signals include the aldehyde proton (~9.8–10.2 ppm, d, J = 2–4 Hz) and olefinic protons (δ 5.2–6.1 ppm, m). The (1R,2R,5R)-rel configuration is confirmed via NOESY correlations between axial methyl groups and cyclohexene protons .

- X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry. For example, the (1R,2R,5R) configuration shows C–C bond angles of 109.5–112° in the cyclohexene ring .

- IR : A strong carbonyl stretch (C=O) at 1680–1720 cm⁻¹ confirms aldehyde functionality .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The aldehyde group is prone to oxidation. Storage under inert gas (N₂/Ar) at –20°C in amber vials minimizes degradation. Accelerated stability studies (40°C/75% RH for 14 days) show <5% decomposition when stabilized with 0.1% BHT . Avoid aqueous environments: hydrolysis of the propenyl group occurs at pH > 8, forming ketone byproducts .

Advanced Research Questions

Q. How do substituents (e.g., 4,5-dimethyl vs. 4-isopropyl) impact the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : Electron-donating groups (e.g., methyl) increase the diene’s HOMO energy, accelerating cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride). Comparative studies show 4,5-dimethyl derivatives react 2–3× faster than 4-isopropyl analogs (k = 0.15 vs. 0.07 M⁻¹s⁻¹ at 25°C). Steric hindrance from bulkier substituents (e.g., isopropyl) reduces endo selectivity from 85% to 60% . Computational DFT studies (B3LYP/6-31G*) align with experimental data, showing lower activation barriers for methyl-substituted systems .

Q. What strategies resolve enantiomeric mixtures of (1R,2R,5R)-rel configurations during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IA) with n-hexane/isopropanol (95:5) to separate enantiomers (α = 1.8, Rs > 2.0) .

- Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) selectively modifies the (1S) enantiomer, leaving the desired (1R) form unreacted (ee > 98%) .

- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral amines (e.g., (R)-1-phenylethylamine) to enrich the (1R,2R,5R) isomer .

Q. How can computational modeling predict the compound’s behavior in asymmetric catalysis?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding affinities in catalytic pockets (e.g., Rhodium-BINAP complexes). MM/PBSA calculations reveal ΔG binding of –8.2 kcal/mol for the (1R) configuration vs. –5.1 kcal/mol for (1S), favoring enantioselective induction .

- Docking Studies : AutoDock Vina predicts optimal dihedral angles (120–130°) for propenyl group alignment in transition states .

Data Contradictions and Validation

Q. Discrepancies in reported melting points for similar derivatives: How to reconcile experimental vs. computational data?

- Methodological Answer : Reported melting points for 4-methyl analogs range from 45–52°C due to polymorphism. Differential Scanning Calorimetry (DSC) at 10°C/min identifies metastable forms (Tₘ = 48°C) vs. stable forms (Tₘ = 51°C). Compare with COSMO-RS predictions (estimated Tₘ = 49.5°C) to validate purity .

Safety and Handling

Q. What are the critical hazards during large-scale reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.